1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)-3-methylidenepiperidine
Description
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-3-yl-(3-methylidenepiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-11-5-4-8-16(9-11)15(17)14-10-18-12-6-2-3-7-13(12)19-14/h2-3,6-7,14H,1,4-5,8-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVGOWFWMFVELGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCCN(C1)C(=O)C2COC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)-3-methylidenepiperidine typically involves multiple steps. One common route starts with the alkylation of 2,3-dihydroxybenzoic acid to form the dihydrobenzo dioxin ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures to increase yield and purity while minimizing side reactions.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)-3-methylidenepiperidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure characterized by a benzodioxine moiety and a piperidine ring. Its molecular formula is with a molecular weight of approximately 376.4 g/mol . The presence of the benzodioxine structure contributes to its biological activity and potential therapeutic effects.
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that derivatives of benzodioxine compounds exhibit significant anticancer properties. Studies have shown that compounds similar to 1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)-3-methylidenepiperidine can inhibit tumor growth by inducing apoptosis in cancer cells . The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival.
2. Neurological Disorders
The compound has been investigated for its potential neuroprotective effects. It may act on the endocannabinoid system, specifically targeting the CB2 receptors, which are implicated in various neurological conditions. This action could provide therapeutic benefits for conditions such as chronic pain and inflammation without psychotropic side effects .
3. Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of benzodioxine derivatives. The ability to inhibit bacterial growth makes these compounds suitable candidates for developing new antibiotics or antimicrobial agents .
Pharmacological Insights
1. Selective Agonist for Cannabinoid Receptors
Research has indicated that certain derivatives of benzodioxine can selectively activate CB2 cannabinoid receptors. This selectivity is crucial for developing treatments aimed at mitigating inflammation and pain while minimizing central nervous system side effects .
2. Synthesis of Novel Compounds
The synthesis of 1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)-3-methylidenepiperidine serves as a precursor for creating novel pharmacologically active compounds. Its structure allows for modifications that can enhance efficacy or reduce toxicity .
Materials Science Applications
1. Polymer Chemistry
Compounds containing benzodioxine structures have been utilized in synthesizing advanced materials such as polymers with specific thermal and mechanical properties. The incorporation of these compounds into polymer matrices can enhance their performance in various applications, including electronics and coatings .
Case Studies
Mechanism of Action
The mechanism of action of 1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)-3-methylidenepiperidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, the compound is compared to structurally or functionally related derivatives:
Table 1: Structural and Functional Comparison
Key Observations:
Structural Variations :
- The methylidene group in the target compound distinguishes it from CID 43184611 (amine substituent) and the methyl-linked analog in . This group may enhance π-orbital interactions in binding pockets compared to saturated or polar substituents .
- Benzoxazin derivatives () replace one oxygen in the benzodioxine ring with nitrogen, altering electronic properties and enabling anti-parasitic activity .
cardiovascular applications) . Angiotensin II receptor antagonists () highlight the role of substituents (e.g., methoxy, bromo) in enhancing receptor affinity, suggesting that the methylidene group in the target compound could similarly modulate interactions with biological targets .
Synthetic Accessibility: The synthesis of benzodioxine derivatives often involves condensation reactions (e.g., ’s thiourea-bromoacetophenone method), which may apply to the target compound’s preparation . Functionalization at the piperidine ring (e.g., methylation, amination) is critical for tuning physicochemical properties, as seen in ’s CID 43184611 .
Biological Activity
1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)-3-methylidenepiperidine is a complex organic compound that integrates various functional groups, particularly a benzodioxine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula for 1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)-3-methylidenepiperidine is with a molecular weight of approximately 285.34 g/mol. The structure features a piperidine ring connected to a carbonyl group derived from the benzodioxine system.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Anticancer Activity : Various studies have indicated that derivatives of benzodioxine exhibit significant growth inhibitory effects against different cancer cell lines.
- Anti-inflammatory Properties : Compounds containing the benzodioxine moiety have shown promise in reducing inflammation, which is critical in treating conditions such as arthritis and asthma.
- Antimicrobial Effects : The presence of the benzodioxine structure has been linked to antimicrobial activities, making it a potential candidate for developing new antibiotics.
Anticancer Activity
A study by Vazquez et al. demonstrated that analogs of 2,3-dihydro-1,4-benzodioxin bearing various substituents displayed notable anticancer properties. The research highlighted that specific modifications at the carbonyl position significantly enhanced the cytotoxic effects against cancer cells .
Anti-inflammatory Properties
Research indicates that 1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)-3-methylidenepiperidine can inhibit inflammatory pathways. For instance, compounds derived from the benzodioxine framework have been shown to inhibit the p38α MAPK pathway, which plays a crucial role in inflammatory responses .
Antimicrobial Effects
The compound's structural features suggest potential antimicrobial activity. A comparative analysis revealed that certain derivatives exhibit broad-spectrum activity against various bacterial strains .
Data Tables
| Biological Activity | Compound | Mechanism/Notes |
|---|---|---|
| Anticancer | 2,3-Dihydro-1,4-benzodioxin analogs | Inhibits growth in cancer cell lines; structure-dependent efficacy |
| Anti-inflammatory | Benzodioxine derivatives | Inhibit p38α MAPK pathway; reduce cytokine release |
| Antimicrobial | Benzodioxine-based compounds | Effective against Gram-positive and Gram-negative bacteria |
Case Studies
- Anticancer Study : A recent investigation into the effects of benzodioxine derivatives on ovarian carcinoma cells showed that specific structural modifications led to enhanced growth inhibition compared to standard chemotherapeutics .
- Inflammation Model : In vivo models demonstrated that compounds derived from the benzodioxine scaffold significantly reduced inflammatory markers in animal models of arthritis .
Q & A
Q. Critical Parameters :
- Temperature control (110–120°C during reflux).
- Purity of DMF-DMA to minimize side reactions.
- Use of anhydrous conditions to prevent hydrolysis.
Which spectroscopic and analytical techniques are critical for characterizing the structural integrity of this compound?
Basic Research Focus
Structural validation requires:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., benzodioxine protons at δ 4.2–4.5 ppm, piperidine methylidene at δ 5.1–5.3 ppm) .
- GC/MS : Molecular ion peaks (e.g., m/z 327 [M⁺]) and fragmentation patterns to verify the backbone .
- Elemental Analysis : CHN data to confirm stoichiometry (e.g., C: 65.2%, H: 6.1%, N: 4.3%) .
How can researchers address discrepancies in reported biological activities of this compound across different studies?
Advanced Research Focus
Contradictions in bioactivity data (e.g., neuroprotective vs. cytotoxic effects) often stem from:
- Impurity Interference : Common impurities like 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid (EP Impurity A, CAS 3663-80-7) may alter assay outcomes .
- Assay Conditions : Variability in cell lines (e.g., SH-SY5Y vs. PC12 for neuroprotection) or solvent choice (DMSO vs. ethanol).
- Dose-Dependent Effects : Biphasic responses at low (1–10 µM) vs. high (>50 µM) concentrations.
Q. Mitigation Strategies :
- HPLC Purity Checks : Use C18 columns with UV detection (λ = 254 nm) to resolve impurities .
- Standardized Protocols : Adopt OECD guidelines for cytotoxicity assays.
What in vivo models are appropriate for evaluating its neuroprotective potential?
Advanced Research Focus
Relevant models include:
- Cerebral Ischemia : Middle cerebral artery occlusion (MCAO) in rodents to assess reduction in infarct volume.
- Neuroinflammation : LPS-induced microglial activation in zebrafish larvae.
- Behavioral Tests : Morris water maze for cognitive improvement in Alzheimer’s models.
Q. Key Findings :
- Analogues like N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl]nonanamide show 40–50% inhibition of glycosphingolipid synthase, a target in neurodegenerative diseases .
How does the benzodioxine moiety influence the compound’s pharmacokinetic profile?
Advanced Research Focus
The benzodioxine ring enhances:
- Metabolic Stability : Resistance to CYP450 oxidation due to electron-rich oxygen atoms.
- Blood-Brain Barrier (BBB) Penetration : LogP ~2.8 (optimal for CNS targeting).
- Binding Affinity : π-π stacking with aromatic residues in enzyme active sites (e.g., glycosylceramide synthase).
Q. SAR Insights :
- Substitution at the piperidine methylidene (e.g., fluorine or methyl groups) modulates potency by 3–5-fold .
What computational methods are used to predict interactions with biological targets?
Q. Advanced Research Focus
- Molecular Docking : AutoDock Vina for binding to AMPK or α1-adrenergic receptors (docking scores ≤ -9.0 kcal/mol) .
- MD Simulations : GROMACS for stability analysis of ligand-receptor complexes over 100 ns.
- QSAR Models : 2D descriptors (e.g., topological polar surface area <90 Ų) predict bioavailability.
Q. Validation :
- Compare with experimental IC₅₀ values from kinase inhibition assays .
How are impurities identified and quantified during API synthesis?
Advanced Research Focus
Common impurities include:
| Impurity Name | CAS Number | Source |
|---|---|---|
| 2,3-Dihydro-1,4-benzodioxine-2-carboxylic acid | 3663-80-7 | Hydrolysis of carbonyl group |
| 1,4-Bis(benzodioxin-2-ylcarbonyl)piperazine | 617677-53-9 | Dimerization during coupling |
Q. Analytical Workflow :
- HPLC-MS/MS : Quantify impurities at ≤0.15% per ICH Q3A guidelines.
- Forced Degradation Studies : Acid/alkali hydrolysis to identify labile sites.
What are the challenges in scaling up the synthesis for preclinical studies?
Q. Advanced Research Focus
- Exothermic Reactions : Control via jacketed reactors during DMF-DMA condensation.
- Crystallization Optimization : Use anti-solvents (e.g., hexane) to improve yield.
- Cost-Effective Catalysts : Replace Pd-based catalysts with Ni for coupling steps.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
